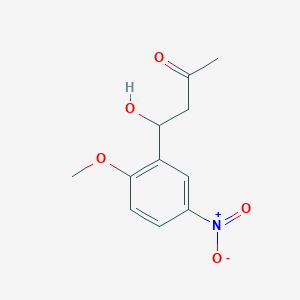

4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone

Descripción

Historical Context and Discovery

The historical development of 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is intrinsically linked to the broader evolution of aldol chemistry and carbon-carbon bond formation reactions in organic synthesis. The compound's structural motif bears significant resemblance to classical aldol condensation products, a reaction type that has been fundamental to organic chemistry since its discovery in the nineteenth century. The aldol reaction, from which this compound's structural pattern derives inspiration, was first observed in 1838 by Robert Kane through the reaction of mesityl alcohol in sulfuric acid to produce mesitylene, marking the beginning of a revolutionary class of carbon-carbon bond forming reactions.

The systematic study of aldol-type compounds gained momentum throughout the late nineteenth and early twentieth centuries, with significant contributions from Charles-Adolphe Wurtz and Alexander Porfyrevich Borodin, who independently investigated aldol dimerization reactions in 1872. These foundational discoveries established the theoretical framework for understanding compounds like 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone, which exhibits the characteristic beta-hydroxy ketone structural motif that defines aldol products. The development of metal-catalyzed aldol condensations in the twentieth century, particularly those employing zinc complexes of amino acid esters, provided new synthetic pathways for accessing complex aldol-type products under mild and neutral conditions.

Research conducted in the 1980s demonstrated that metal complexes could facilitate the formation of similar aldol-type products, such as 4-hydroxy-4-(4-nitrophenyl)-2-butanone, through catalyzed condensations of para-nitrobenzaldehyde with acetone. These studies revealed that zinc complexes of tyrosine ethyl ester proved most effective for such transformations, achieving reactions at temperatures of 30-40 degrees Celsius over 24-hour periods. The success of these methodologies established precedents for synthesizing structurally related compounds, including 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone, through controlled condensation reactions.

Significance in Organic Chemistry Research

4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone holds substantial significance in contemporary organic chemistry research due to its unique structural features and versatile applications as a synthetic intermediate. The compound's classification as an organic building block reflects its fundamental importance in constructing more complex molecular architectures through systematic chemical transformations. Research has demonstrated that compounds possessing similar structural motifs participate in various chemical reactions, including oxidation, reduction, and substitution processes, making them valuable precursors for diverse synthetic applications.

The compound's molecular structure presents multiple reactive sites that enable participation in sophisticated chemical transformations. The hydroxyl group at the 4-position provides opportunities for further functionalization through standard organic reactions, while the nitro group offers potential for reduction to amino functionality or other nitrogen-containing derivatives. The methoxy substituent contributes to the compound's electronic properties and can influence both reactivity patterns and selectivity in chemical transformations. This combination of functional groups creates a versatile synthetic platform that allows chemists to access a wide range of derivative compounds through systematic modification strategies.

Contemporary research applications of 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone extend beyond fundamental synthetic chemistry to include investigations of potential biological activities. Studies have indicated that compounds bearing similar structural features may exhibit anti-inflammatory and antimicrobial properties, though such biological activities require extensive investigation to establish definitive structure-activity relationships. The compound has also found applications in industrial settings, particularly in the production of dyes and pigments where its chromophoric properties contribute to desired coloration characteristics.

The synthesis of 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone typically involves multi-step organic reactions, including nitration of 2-methoxyphenyl compounds followed by subsequent transformations to introduce the hydroxyl and butanone structural elements. Advanced synthetic methodologies, including continuous flow reactor techniques and optimized purification procedures, have been developed to enhance the efficiency and yield of these synthetic routes in both laboratory and industrial settings. These technological advances have made the compound more accessible to researchers, thereby expanding its potential applications in various scientific disciplines.

Propiedades

IUPAC Name |

4-hydroxy-4-(2-methoxy-5-nitrophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-7(13)5-10(14)9-6-8(12(15)16)3-4-11(9)17-2/h3-4,6,10,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTFIKYMHQLEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405142 | |

| Record name | 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206258-17-5 | |

| Record name | 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxidative Synthesis from 1,3-Butanediol

A robust and industrially relevant method involves the oxidation of 1,3-butanediol to 4-hydroxy-2-butanone derivatives using catalytic systems and hydrogen peroxide as the oxidant. This method is notable for its high selectivity, minimal by-products, and ease of post-reaction processing.

- Reactants: 1,3-butanediol, catalyst (sodium tungstate), water, and a water entrainer (e.g., n-hexane or hexamethylene).

- Reaction conditions: Heating to 60–75°C with continuous stirring.

- Oxidant addition: Dropwise addition of 25–35% hydrogen peroxide under controlled distillation dehydration to remove water formed during the reaction.

- Post-reaction processing: After consumption of 1,3-butanediol (less than 5% remaining), stirring continues for 0.5–1.5 hours, followed by removal of water entrainer and distillation to isolate the product.

Reaction parameters and yields:

| Example | 1,3-Butanediol (g) | Catalyst (g) | Water (g) | Water Entrainer (g) | Temp (°C) | H2O2 Conc. (%) | H2O2 Addition Rate (mL/h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 200 | 2.5 | 50 | 100 (n-hexane) | 65 | 30 | 25 | 70 |

| 2 | 200 | 5.0 | 50 | 100 (n-hexane) | 65 | 30 | 30 | 72.5 |

| 4 | 400 | 1.0 | 100 | 200 (hexamethylene) | 67 | 30 | 27 | 70 |

This method produces 4-hydroxy-2-butanone with high purity and minimal pollutants, as the only significant by-product is water. The use of tungstate catalysts such as sodium tungstate enhances reaction efficiency. The water entrainer facilitates removal of water formed, driving the reaction forward.

Condensation and Functionalization Routes

Another approach involves the synthesis of substituted butanone derivatives through condensation reactions of aromatic aldehydes with suitable ketone or amide intermediates, followed by functional group transformations.

- For example, condensation of 3,4-hydroxy-5-nitrobenzaldehyde with cyanoacetamide derivatives under catalytic conditions has been reported in the preparation of structurally related compounds such as entacapone, which shares the nitrophenyl and hydroxybutanone moieties.

- These methods often require careful control of reaction times (which can be long, up to 80-100 hours), use of dry solvents like ethanol, and catalytic bases such as piperidine acetate.

- Purification involves crystallization steps with controlled cooling and seeding to obtain high-purity products (≥99.5% purity), often necessary due to the instability of catechol derivatives prone to oxidation.

While this route is more complex and time-consuming, it allows for precise control over substitution patterns on the aromatic ring, which is critical for tailoring compound properties.

Amide and Metalation Strategies

Literature reports also describe preparation involving amide intermediates and metalation steps to introduce methoxy and nitro substituents on aromatic rings prior to coupling with butanone derivatives.

- For instance, synthesis of methoxybenzamide derivatives via acid chloride intermediates, followed by metalation with organolithium reagents and methylation, has been documented.

- These multi-step sequences require strict anhydrous conditions, inert atmosphere (argon), and prolonged reaction times (up to 20 hours stirring).

- Reduction steps using lithium aluminum hydride and subsequent purification yield functionalized aromatic intermediates that can be further elaborated to target compounds.

This approach is more suited for research-scale synthesis where structural complexity demands stepwise functionalization.

Comparative Analysis of Preparation Methods

| Aspect | Oxidative Synthesis (1,3-Butanediol) | Condensation/Functionalization | Amide/Metalation Route |

|---|---|---|---|

| Reaction Time | Few hours | 80-100 hours | 20+ hours |

| Catalyst | Sodium tungstate | Piperidine acetate | Organolithium reagents |

| Solvent | Water, n-hexane, hexamethylene | Dry ethanol | THF, Et2O |

| Temperature | 60-75°C | Room temperature to reflux | -78°C to reflux |

| By-products | Water | Multiple, requires purification | Multiple, requires filtration |

| Yield | 70-72.5% | Variable, often lower | Moderate |

| Purity | High, minimal post-treatment | High, requires crystallization | High, requires filtration |

| Scalability | High (industrial potential) | Moderate | Low (complex steps) |

Research Findings and Notes

- The oxidative method using 1,3-butanediol and sodium tungstate catalyst is advantageous for industrial production due to high yield, simple work-up, and environmental friendliness.

- The condensation route, while providing structural versatility, suffers from long reaction times and requires stringent storage conditions for intermediates due to oxidation sensitivity.

- Multi-step amide and metalation methods provide access to complex substituted intermediates but are labor-intensive and require careful control of reaction conditions.

- Analytical techniques such as mass spectrometry and infrared spectroscopy confirm the identity and purity of products in all methods.

- The choice of water entrainer (n-hexane or hexamethylene) influences the efficiency of water removal and overall yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is utilized as an intermediate in the synthesis of complex organic molecules. Its functional groups, including a hydroxy group, methoxy group, and nitro group, make it a versatile building block for various chemical reactions. The carbonyl (C=O) functionality allows it to participate in nucleophilic addition reactions and condensation reactions, facilitating the formation of more complex structures.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit various biological activities. Studies have focused on its interactions with biomolecules and potential therapeutic properties. For instance, it has been investigated for its anti-inflammatory and antimicrobial effects, suggesting its utility in developing new pharmacological agents .

Case Study: Cardioprotection

A notable study highlighted the compound's protective effects against doxorubicin-induced cardiotoxicity in zebrafish models. The research demonstrated that 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone could inhibit reactive oxygen species (ROS) production, indicating its potential as a cardioprotective agent .

Medicinal Chemistry

Therapeutic Applications

The compound's structure suggests potential applications in medicinal chemistry, particularly in developing treatments for metabolic disorders such as diabetes. It has been shown to stimulate glucose uptake and glycogen synthesis in skeletal muscle cells, which is crucial for managing blood glucose levels .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is utilized in producing dyes and pigments due to its color properties derived from the nitrophenyl moiety. This application underscores the compound's relevance beyond laboratory settings into commercial products.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Versatile building block for complex synthesis |

| Biological Research | Anti-inflammatory & antimicrobial properties | Protects against cardiotoxicity; inhibits ROS |

| Medicinal Chemistry | Potential treatment for diabetes | Stimulates glucose uptake in muscle cells |

| Industrial Use | Production of dyes and pigments | Relevant for commercial applications |

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 4-hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone with analogous compounds, focusing on structural features, physicochemical properties, and functional group interactions.

Substituent Effects: Nitro and Methoxy Positioning

- 4-Hydroxy-4-(4-nitrophenyl)-2-butanone (): This analog substitutes the 5-nitro group in the target compound with a 4-nitro group on the phenyl ring.

- (2-Hydroxy-4-methoxyphenyl)-(2-methoxyphenyl)methanone (): This benzophenone derivative shares methoxy and hydroxyl groups but lacks a nitro substituent. The absence of a nitro group reduces electron-withdrawing effects, likely increasing the compound’s basicity and reducing its oxidative stability compared to the target molecule.

Physicochemical Properties

- 2-Butanone (): The parent compound exhibits a boiling point of 79.6°C, flash point of -9°C, and octanol-water partition coefficient (log P) of 0.27. The introduction of bulky substituents (e.g., methoxy-nitrophenyl) in the target compound would likely increase molecular weight and viscosity while reducing volatility.

- 1-Hydroxy-4-isopropyl-7-methoxy-1,6-dimethyl-2-naphthalenone (): This naphthalenone derivative, synthesized via lactone intermediates, demonstrates the impact of fused aromatic systems on stability. The target compound’s single aromatic ring may render it less thermally stable than fused-ring analogs.

Functional Group Interactions

- Hydroxyl Group: The 4-hydroxy group in the target compound may participate in intramolecular hydrogen bonding with the ketone oxygen, affecting conformational flexibility and solubility. This interaction is absent in non-hydroxylated analogs like 2-butanone.

- Nitro Group : The meta-nitro group in the target compound may sterically hinder electrophilic aromatic substitution reactions compared to para-nitro derivatives ().

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Key Substituents | Boiling Point (°C) | log P (Octanol/Water) | Notable Reactivity |

|---|---|---|---|---|---|

| 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | C₁₁H₁₃NO₅ | 2-methoxy, 5-nitro, 4-hydroxy | N/A | Estimated >1.5 | High polarity, intramolecular H-bonding |

| 4-Hydroxy-4-(4-nitrophenyl)-2-butanone | C₁₀H₁₁NO₄ | 4-nitro, 4-hydroxy | N/A | Estimated >1.2 | Enhanced resonance stabilization |

| 2-Butanone | C₄H₈O | None | 79.6 | 0.29 | High volatility, low polarity |

| (2-Hydroxy-4-methoxyphenyl)-(2-methoxyphenyl)methanone | C₁₅H₁₄O₄ | 2-hydroxy, 4-methoxy, 2-methoxy | N/A | Estimated ~2.0 | Reduced oxidative stability |

Research Findings and Implications

- Synthetic Challenges : The nitro and methoxy groups in the target compound may complicate synthesis due to competing electronic effects ().

- Applications : Similar nitro-aromatic ketones are explored in pharmaceuticals and agrochemicals for their antiproliferative and antimicrobial properties (; ).

- Stability Concerns : The meta-nitro configuration may reduce thermal stability compared to para-nitro analogs, necessitating careful storage conditions ().

Actividad Biológica

Overview

4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone, with the CAS number 206258-17-5, is an organic compound characterized by the presence of hydroxyl, methoxy, and nitrophenyl groups in its structure. This compound has garnered interest due to its potential biological activities, which include antimicrobial properties and interactions with various biological targets. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone is C₁₁H₁₃N₁O₅, with a molecular weight of approximately 239.23 g/mol. Its structure allows for various chemical reactions, including oxidation and reduction processes that are crucial for its biological activity.

The biological activity of this compound is largely attributed to its functional groups. The hydroxy group can participate in hydrogen bonding, enhancing solubility in biological systems, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. This interaction may lead to various biological effects, including antimicrobial and anti-inflammatory actions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone. Research indicates that this compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for certain strains has been reported at levels comparable to established antibiotics .

Case Studies

- Study on Antibacterial Activity : A study investigated the antibacterial efficacy of related compounds and found that derivatives similar to 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone demonstrated promising results against MRSA. The mechanism involved disruption of bacterial cell membranes and inhibition of biofilm formation .

- Biofilm Disruption : Another study focused on the compound's ability to disrupt preformed biofilms of MRSA, achieving an approximately 80% reduction at effective concentrations. This suggests potential applications in treating chronic infections where biofilms are prevalent .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | MIC (µg/ml) | Effectiveness Against |

|---|---|---|---|

| 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone | Antibacterial | 1024 | MRSA |

| 2-Hydroxy-4-methoxybenzaldehyde | Antibacterial | 512 | MRSA |

| 3-Nitrotyrosine | Signaling Modulator | N/A | Various cellular pathways |

Research Applications

The compound is being explored for its potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules. Additionally, its interactions with proteins and enzymes are under investigation to elucidate its role in metabolic pathways.

Q & A

Q. What structural modifications enhance its bioactivity while retaining solubility?

- Methodology : Introduce hydrophilic groups (e.g., sulfonate at C4) via nucleophilic substitution. Structure-activity relationship (SAR) studies using logP measurements (shake-flask method) and solubility parameter calculations (Hansen) balance lipophilicity and aqueous solubility. In vitro assays (e.g., enzyme inhibition) prioritize derivatives with IC < 10 µM .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.